molecular formula C19H21N3O2S B6475909 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2640818-63-7

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B6475909
CAS No.: 2640818-63-7
M. Wt: 355.5 g/mol
InChI Key: VDAWFIUGDMVBQG-UHFFFAOYSA-N
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Description

The compound N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine features a thiazolo[4,5-c]pyridin-2-amine core substituted with a 4-(2-methoxyphenyl)oxan-4-ylmethyl group.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-23-16-5-3-2-4-14(16)19(7-10-24-11-8-19)13-21-18-22-15-12-20-9-6-17(15)25-18/h2-6,9,12H,7-8,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAWFIUGDMVBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves multiple steps:

    Formation of the Thiazolo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 2-aminopyridine and α-haloketones.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with a nucleophile derived from the thiazolo[4,5-c]pyridine core.

    Formation of the Oxane Ring: The oxane ring can be introduced via an intramolecular cyclization reaction, often facilitated by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the thiazolo[4,5-c]pyridine core, potentially converting it to a dihydro derivative.

    Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazolo[4,5-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiazolo[4,5-c]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential interactions with biological macromolecules are of significant interest.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, potentially leading to the development of new treatments for diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[4,5-c]pyridine core may bind to active sites, while the methoxyphenyl and oxane groups could enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine
  • Structure : Bromine substitution at position 7 of the thiazolo-pyridine core.
  • This compound is a precursor in medicinal chemistry for further functionalization .
  • Activity : Used as a lead compound in anticancer research due to its halogenated aromatic system.
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine
  • Structure : A 4-methoxyphenyl group directly attached to the thiazole ring.
  • Properties : The methoxy group improves solubility and may participate in hydrogen bonding.
  • Activity : Exhibits antimicrobial and antiproliferative activity, with IC₅₀ values in the micromolar range against cancer cell lines .
Muvadenant (LAS38096)
  • Structure : Contains a 4-methoxy group on the thiazolo[4,5-c]pyridine core and a spirocyclic carboxamide substituent.
  • Activity: Potent A2B adenosine receptor antagonist (Ki = 17 nM) with antineoplastic effects. The spirocyclic group enhances target selectivity and in vivo stability .
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine
  • Structure : Oxan-4-yloxy group linked to a triazole-pyridine scaffold.
  • Activity : Demonstrates macrofilaricidal activity, highlighting the role of the oxane ring in improving bioavailability .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₂₀H₂₃N₃O₂S 4-(2-Methoxyphenyl)oxan-4-ylmethyl Under investigation (anticancer?)
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine C₆H₄BrN₃S Bromine at position 7 Lead compound for drug discovery
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine C₁₅H₁₃N₃OS 4-Methoxyphenyl on thiazole Antimicrobial, Antiproliferative
Muvadenant C₂₃H₂₆N₄O₄S 4-Methoxy, spirocyclic carboxamide A2B adenosine antagonist
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine C₁₇H₂₁N₇O₂ Oxan-4-yloxy on pyridine Macrofilaricidal

Key Research Findings

Role of the Oxane Ring : The tetrahydropyran group in the target compound and its analogs (e.g., ) enhances metabolic stability and binding affinity through conformational restriction .

Substituent Position : Direct attachment of methoxyphenyl groups to the thiazole ring () improves antimicrobial activity, while distal substitution (e.g., oxane-linked methoxyphenyl in the target compound) may optimize target selectivity.

Biological Activity Trends :

  • Halogenated derivatives (e.g., 7-bromo) are prioritized for early-stage anticancer studies due to their reactivity .
  • Spirocyclic and oxane-containing compounds (e.g., muvadenant) show promise in receptor antagonism, likely due to improved steric complementarity .

Biological Activity

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a thiazolo-pyridine core, which is known for its pharmacological significance. The synthesis typically involves several steps, including the formation of the oxane ring and subsequent modifications to introduce the thiazolo and pyridine functionalities.

Synthetic Route Overview:

  • Formation of Oxane Ring: Reaction of 2-methoxyphenyl with appropriate reagents to create the oxane structure.
  • Thiazolo-Pyridine Formation: Cyclization reactions that incorporate thiazole and pyridine moieties into the structure.

Anticancer Properties

Research indicates that derivatives of thiazolo-pyridine compounds exhibit significant anticancer activity. For example, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines:

Compound Cell Line IC50 (µM) Activity
Compound AMCF70.06High
Compound BHT290.10Moderate
Compound CSK-OV-32.50Low

These findings suggest that modifications in the thiazole and pyridine structures can enhance anticancer potency.

Antimicrobial Activity

Thiazolo derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC) Standard Drug MIC
Staphylococcus aureus32 µg/mL24 µg/mL (Penicillin)
Escherichia coli42 µg/mL26 µg/mL (Streptomycin)

These results indicate a potential for developing new antimicrobial agents based on the thiazolo-pyridine scaffold.

Antioxidant Properties

The antioxidant capacity of thiazolo derivatives has been explored through various assays, highlighting their ability to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related diseases.

Case Studies

  • Study on Anticancer Activity: A recent study evaluated a series of thiazolo-pyridine derivatives against multiple cancer cell lines, revealing that specific substitutions on the thiazole ring significantly enhanced cytotoxicity.
  • Antimicrobial Evaluation: Another investigation focused on the antimicrobial efficacy of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-thiazolo compounds against clinical isolates of bacteria, demonstrating a broad spectrum of activity.

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